
5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, similar isoxazole derivatives have been synthesized and studied for various biological activities, including anti-inflammatory, antibacterial, and anticancer properties . These compounds are characterized by the presence of an isoxazole ring, which is a five-membered heterocycle containing oxygen and nitrogen, and various substituents that can significantly alter their chemical and biological behavior.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole and the formal [3 + 2] cycloaddition to obtain pyrrole-3-carboxamide derivatives . The synthesis of the related compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involved a multi-step process including N1-arylation and conversion to diethylamide . Similarly, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involved characterization by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is often confirmed using spectroscopic techniques such as NMR, Mass, and IR spectral studies, as well as X-ray crystallography . For instance, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined to understand its inhibitory effects on cancer cell proliferation . The structure of the compound "5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide" would likely be elucidated using similar techniques to understand its conformation and potential interaction with biological targets.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation . The reactivity of the isoxazole ring can be exploited to introduce different functional groups, which can lead to a diverse range of biological activities. The chemoselective nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides demonstrates the versatility of isoxazole derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of electron-withdrawing or electron-donating groups can alter the compound's reactivity and interaction with biological targets . The specific properties of "5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide" would need to be determined experimentally, but insights can be gained from the study of similar compounds.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Research
Diverse Directions of Heterocyclizations Research on heterocyclic compounds, including derivatives of isoxazoles and pyrazoles, reveals diverse chemical reactions yielding compounds with potential pharmacological activities. A study highlighted various cyclization reactions producing regio-isomeric compounds with potential utility in drug development and synthetic chemistry (Rudenko et al., 2011).
Functionalization Reactions of Heterocyclic Acids The functionalization of heterocyclic acids, including those related to pyrazole and pyridine derivatives, has been explored for creating new compounds with diverse biological activities. This research often aims at synthesizing novel molecules that can be further tested for various biological and pharmacological properties (Yıldırım et al., 2005).
Cycloaddition Reactions for Functionalized Derivatives Cycloaddition reactions represent a fundamental method in the synthesis of heterocyclic compounds, including isoxazole derivatives. These reactions are key for accessing a wide range of functionalized molecules with potential application in material science and as pharmacological agents (Cao et al., 2019).
Novel Synthesis Methods for Heterocyclic Derivatives Innovative synthesis methods for heterocyclic derivatives, such as isoxazolines and isoxazoles, have been developed to enhance the efficiency and yield of these compounds. These methods have significant implications for the development of new materials and drugs (Rahmouni et al., 2014).
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(19-14-20(26-23-19)17-9-10-17)24(15-18-8-4-5-12-22-18)13-11-16-6-2-1-3-7-16/h1-8,12,14,17H,9-11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRITRCHZHHMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

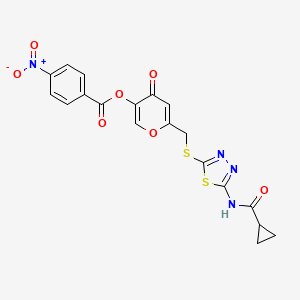
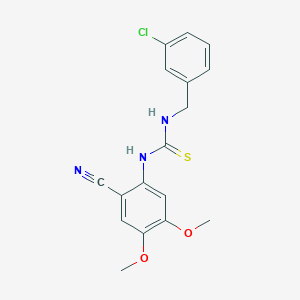
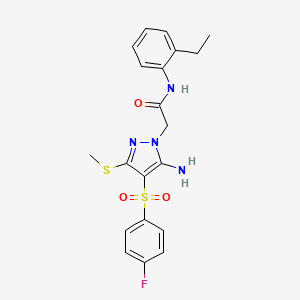

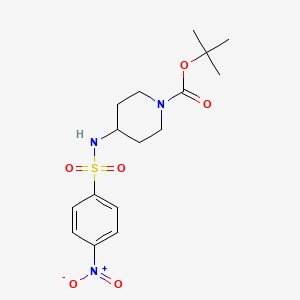
![Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3013891.png)
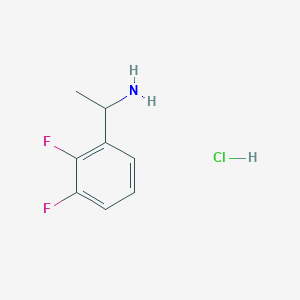
![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)
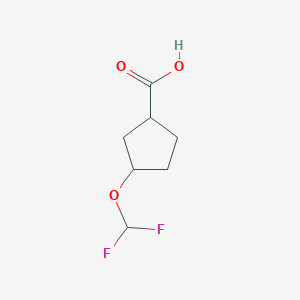

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)
![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)
